molecular formula C5H11NO B1581761 2-Methylmorpholine CAS No. 27550-90-9

2-Methylmorpholine

Cat. No. B1581761
CAS RN: 27550-90-9
M. Wt: 101.15 g/mol
InChI Key: LQMMFVPUIVBYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmorpholine is a chemical compound with the empirical formula C5H11NO . It is a cyclic tertiary amine and is a colorless liquid . It is used as a base catalyst for the generation of polyurethanes and other reactions .


Synthesis Analysis

The synthesis of morpholines, including 2-Methylmorpholine, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-Methylmorpholine consists of a six-membered ring with one oxygen atom, making it a morpholine . The SMILES string representation of the molecule is CC1CNCCO1 . The InChI key for 2-Methylmorpholine is LQMMFVPUIVBYII-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methylmorpholine is a colorless liquid . It has a molecular weight of 101.15 . The storage temperature is between 0-10°C and it should be stored under inert gas . The conditions to avoid are air sensitivity and heat sensitivity .

Scientific Research Applications

1. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors

  • Summary of Application : 2-Methylmorpholine is used in the synthesis of novel N-Methylmorpholine-substituted benzimidazolium salts, which are potential inhibitors of the α-glucosidase enzyme . This enzyme is responsible for overall glycemic control in the body, and its inhibitors can help control type 2 diabetes .
  • Methods of Application : A series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride was synthesized and screened for its α-glucosidase inhibitory potential .
  • Results or Outcomes : Compounds 5d, 5f, 5g, 5h, and 5k exhibited better α-glucosidase inhibitions compared to the standard drug (acarbose IC50 = 58.8 ± 0.012 µM) with IC50 values of 15 ± 0.030, 19 ± 0.060, 25 ± 0.106, 21 ± 0.07, and 26 ± 0.035 µM, respectively .

2. Manufacturing of Functional Paper with Modified by N-Methylmorpholine-N-oxide Surfaces

  • Summary of Application : 2-Methylmorpholine is used in the manufacturing of functional paper with modified surfaces . The surface layer of paper is modified by the partial dissolution of cellulose on its surface .
  • Methods of Application : N-Methylmorpholine-N-oxide (NMMO) is proposed for use as a solvent, the regeneration of which provides an environmentally friendly process . The temperature–time modes of processing were revealed and the weight gain and density increase in the course of modification were estimated .
  • Results or Outcomes : The NMMO surface treatment makes it possible to vary the air permeability of the paper, making it practically non-permeable . The capillary and pore system were radically transformed after the partial dissolution of cellulose and its coagulation, as the formed cellulose film isolates them, which leads to a decrease in surface absorbency .

3. Base Catalyst for Generation of Polyurethanes

  • Summary of Application : 2-Methylmorpholine, also known as N-Methylmorpholine, is used as a base catalyst for the generation of polyurethanes . Polyurethanes are versatile materials used in many industrial applications, including flexible and rigid foams, elastomers, adhesives, sealants, coatings, and fibers .
  • Methods of Application : The production of polyurethanes involves the reaction of a polyol (an alcohol with multiple reactive hydroxyl groups per molecule) with a diisocyanate or a polymeric isocyanate in the presence of suitable catalysts and additives . N-Methylmorpholine can act as a catalyst in this reaction .
  • Results or Outcomes : The use of N-Methylmorpholine as a catalyst can enhance the reaction rate, control the gelling process, and improve the properties of the final polyurethane product .

4. Thermal Decomposition of N-Methylmorpholine-N-Oxide

  • Summary of Application : 2-Methylmorpholine is used in the study of the thermal decomposition of N-Methylmorpholine-N-Oxide (NMMO) . Understanding the thermal decomposition of NMMO is important as it has high solubility and activation in lyocell processing, pilot-scale biorefineries, and small-scale laboratory work .
  • Methods of Application : The effect of hydrogen peroxide (H2O2) on the thermal decomposition of NMMO was investigated using accelerating rate calorimetry (ARC) . The thermal characteristics of NMMO/H2O2 with different molar ratios were studied .
  • Results or Outcomes : The presence of H2O2 increased the risk of thermal runaway of NMMO mix, and the mixture had the worst thermal stability as the molar ratio of NMMO/H2O2 was 3:1 . The most hazardous moment was not the dosing end, but the generated NMMO and H2O2 was reached to 3:1 in the synthesis of NMMO .

5. Synthesis of Morpholines

  • Summary of Application : 2-Methylmorpholine is used in the synthesis of morpholines . Morpholines are frequently found in biologically active molecules and pharmaceuticals .
  • Methods of Application : Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described .
  • Results or Outcomes : The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

6. Dissolution and Regeneration of Cellulose

  • Summary of Application : 2-Methylmorpholine is used in the dissolution and regeneration of cellulose . This process is used in the fabrication of nanofibrillated cellulose .
  • Methods of Application : Cellulose II nanofibers were isolated from Egyptian bleached bagasse pulp fibers via dissolution in N-methylmorpholine N-oxide (NMMO) and regeneration .
  • Results or Outcomes : The nanopapers prepared from regenerated cellulose nanofibers showed mechanical properties, porosity, and water vapor permeability comparable to those obtained for enzymatically hydrolyzed and TEMPO oxidized cellulose nanofibers .

Safety And Hazards

2-Methylmorpholine is classified as a dangerous substance. It is flammable and causes severe skin burns and eye damage . It is harmful if swallowed . Safety measures include wearing protective clothing, avoiding contact with skin and eyes, and using only in well-ventilated areas .

properties

IUPAC Name

2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328468
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylmorpholine

CAS RN

27550-90-9
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylmorpholine
Reactant of Route 2
Reactant of Route 2
2-Methylmorpholine
Reactant of Route 3
2-Methylmorpholine
Reactant of Route 4
2-Methylmorpholine
Reactant of Route 5
Reactant of Route 5
2-Methylmorpholine
Reactant of Route 6
2-Methylmorpholine

Citations

For This Compound
105
Citations
NR Easton, DR Cassady, RD Dillard - The Journal of Organic …, 1963 - ACS Publications
… However, in the presence of water, hydration took place, and the 2hydroxy-2-methylmorpholine (VI) was produced. This compound (VI) was identical to that obtained by thetreatment of …
Number of citations: 28 pubs.acs.org
A Zask, J Kaplan, JC Verheijen… - Journal of medicinal …, 2009 - ACS Publications
… An equatorial methyl group giving a wider morpholine group in racemic 2-methylmorpholine 4(R/S) analogues 16−18 may also account for their lower potency versus mTOR and PI3Kα …
Number of citations: 108 pubs.acs.org
K Rupak, SR Vulichi, K Suman - Int. J. Chem. Sci, 2016 - researchgate.net
… 2: Pyrazolopyrimidine analogues with morpholine, methyl morpholine and bridged morpholine substitutions at R1 position (Encircled regions) i = 2-Methylmorpholine and bridged …
Number of citations: 43 www.researchgate.net
W Lijinsky, RM Kovatch, GL Knutsen - Carcinogenesis, 1984 - academic.oup.com
… Nitroso-2methylmorpholine is considerably more potent in … However, as shown in Table I, nitroso-2methylmorpholine does … 2methylmorpholine, based on the much longer time-to-death …
Number of citations: 10 academic.oup.com
DL Cottle, AE Jeltsch, TH Stoudt… - The Journal of Organic …, 1946 - ACS Publications
… In the present work, the preparation of 2-methylmorpholine, 3,3-dimethylmorpholine, 3-ethylmorpholine, 2-methyl-5-ethylmorpholine, and 2-ethylmorpholine are reported. The first four …
Number of citations: 12 pubs.acs.org
Y Dou, M Zhu, B Dong, JX Wang, GN Zhang… - Bioorganic & Medicinal …, 2020 - Elsevier
… (R)-2-methylmorpholine in R 3 fragment was better than that with (S)-2-methylmorpholine in … , the van der Waals of (R)-2-methylmorpholine made it better matching the binding pocket of …
Number of citations: 5 www.sciencedirect.com
L Fielding, N Hamilton, R McGuire… - Magnetic resonance …, 1996 - Wiley Online Library
… made clearer if we discuss the rotamers of 2-methylmorpholine. A is the mirror image of B and … After aminolysis of the 2a,3a-epoxy steroid with 2methylmorpholine enantiomer A (and D) …
W Lijinsky, MD Reuber - Carcinogenesis, 1982 - academic.oup.com
… Nitroso-2-methylmorpholine was prepared from 2-methylmorpholine (Aidrich Chemical Co., … and nmr spectrum consistent with the structure nitroso-2-methylmorpholine. MS, m/z (%): …
Number of citations: 18 academic.oup.com
AT Bottini, JA Mullikin, CJ Morris - The Journal of Organic …, 1964 - ACS Publications
… 4-Ethyl-2-methylmorpholine.—A mixture of 4.3 g. of4-ethyl2- methylenemorpholine (VIHb), 100 ml. … that of 4ethyl-2-methylmorpholine, bp 80-82 (86 mm.), re25n 1.4350, which was …
Number of citations: 31 pubs.acs.org
P Akilandeswari - shodhganga.inflibnet.ac.in
… Using NMR, the structure of the compound was identified as 4-butyl-5-(isopropoxymethyl)-2-methylmorpholine which belong to the alkaloid group. The compound produced by …
Number of citations: 0 shodhganga.inflibnet.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.